molecular formula C7H4BrClN2 B6233956 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile CAS No. 2091857-66-6

5-bromo-6-chloro-3-methylpyridine-2-carbonitrile

Cat. No.: B6233956
CAS No.: 2091857-66-6
M. Wt: 231.48 g/mol
InChI Key: IQLGXAKGPQSDKO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile typically involves the halogenation of 3-methylpyridine-2-carbonitrile. One common method includes the bromination and chlorination of the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine (Br2) and chlorine (Cl2) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitrile group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Oxidized pyridine derivatives with additional functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyridine derivatives with amine or other functional groups.

Scientific Research Applications

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a building block for the synthesis of potential drug candidates.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile depends on its specific application and the target molecule it interacts with. In general, the compound can act as a ligand, binding to specific molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and nitrile groups can influence the compound’s reactivity and binding affinity, affecting its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-6-methylpyridine: Similar structure but lacks the nitrile group.

    6-Chloro-3-methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom.

    3-Bromo-6-chloro-2-methylpyridine: Similar structure but with different substitution pattern.

Uniqueness

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is unique due to the specific combination of bromine, chlorine, and nitrile groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents and the cyano group in its structure suggest possible interactions with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of pyridine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis12

These results suggest that the compound may inhibit bacterial growth effectively, potentially due to the presence of bromine and chlorine atoms, which enhance its reactivity and interaction with bacterial enzymes .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. In vitro tests have demonstrated its efficacy against common fungal pathogens.

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger25

The antifungal activity indicates that this compound may disrupt fungal cell membranes or inhibit key metabolic pathways, although further mechanistic studies are required to elucidate the exact mode of action .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)
MCF-78.5
A54910.2

These findings suggest that the compound could act as a lead structure for developing new anticancer agents, particularly due to its ability to selectively target cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to its structural features:

  • Halogen Substituents : The presence of bromine and chlorine enhances lipophilicity and facilitates interactions with biological membranes.
  • Cyano Group : The nitrile group may participate in hydrogen bonding or dipole-dipole interactions with target enzymes or receptors.
  • Pyridine Ring : The aromatic nature of the pyridine ring allows for π-stacking interactions with nucleic acids or proteins.

These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes, contributing to the observed biological effects .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antibacterial Study : A study conducted on a series of pyridine derivatives showed that modifications in the halogen substituents significantly influenced antibacterial potency against Gram-positive bacteria, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of pyridine derivatives on various cancer cell lines, revealing that compounds similar to this compound exhibited selective toxicity towards malignant cells while having minimal effects on normal cells .

Properties

CAS No.

2091857-66-6

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-bromo-6-chloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-5(8)7(9)11-6(4)3-10/h2H,1H3

InChI Key

IQLGXAKGPQSDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C#N)Cl)Br

Purity

95

Origin of Product

United States

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